molecular formula C12H12N2O2 B11797175 (S)-phenyl 2-cyanopyrrolidine-1-carboxylate

(S)-phenyl 2-cyanopyrrolidine-1-carboxylate

Cat. No.: B11797175
M. Wt: 216.24 g/mol
InChI Key: WNTQYLXBHHBSDO-JTQLQIEISA-N
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Description

(S)-phenyl 2-cyanopyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique structure, which includes a pyrrolidine ring and a cyanopyrrolidine moiety, makes it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-phenyl 2-cyanopyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and solvent choice are carefully controlled .

Chemical Reactions Analysis

Types of Reactions

(S)-phenyl 2-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-phenyl 2-cyanopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-phenyl 2-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a prolyl oligopeptidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of proline-containing peptides. This inhibition can modulate various physiological processes, including cognitive functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-phenyl 2-cyanopyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both a phenyl group and a cyanopyrrolidine moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

phenyl (2S)-2-cyanopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H12N2O2/c13-9-10-5-4-8-14(10)12(15)16-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8H2/t10-/m0/s1

InChI Key

WNTQYLXBHHBSDO-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OC2=CC=CC=C2)C#N

Canonical SMILES

C1CC(N(C1)C(=O)OC2=CC=CC=C2)C#N

Origin of Product

United States

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